molecular formula C22H22FN7O B10856204 Zidesamtinib CAS No. 2739829-00-4

Zidesamtinib

Cat. No.: B10856204
CAS No.: 2739829-00-4
M. Wt: 419.5 g/mol
InChI Key: DTWUUAFTYSMNQX-GFCCVEGCSA-N
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Description

Zidesamtinib is a novel, brain-penetrant, selective inhibitor of ROS1, a receptor tyrosine kinase involved in various cancers. It is designed to overcome limitations observed with currently available ROS1 inhibitors, such as resistance mutations and central nervous system (CNS) penetration .

Preparation Methods

The synthesis of zidesamtinib involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions involving selective inhibitors and brain-penetrant agents .

Chemical Reactions Analysis

Zidesamtinib undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions with different reagents to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Zidesamtinib has several scientific research applications, particularly in the field of oncology. It is being investigated for its potential to treat ROS1-positive non-small cell lung cancer (NSCLC) and other solid tumors. The compound has shown promise in overcoming resistance mutations and improving CNS penetration, making it a valuable candidate for targeted cancer therapy .

Mechanism of Action

Zidesamtinib exerts its effects by selectively inhibiting the ROS1 receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in cancer cell proliferation and survival. The compound is designed to remain active in tumors that have developed resistance to other ROS1 inhibitors, including those with treatment-emergent ROS1 mutations such as G2032R .

Comparison with Similar Compounds

Zidesamtinib is unique compared to other ROS1 inhibitors due to its enhanced CNS penetration and ability to overcome resistance mutations. Similar compounds include:

    Crizotinib: The first ROS1 inhibitor approved for ROS1-positive NSCLC.

    Entrectinib: Another ROS1 inhibitor with CNS activity.

    Lorlatinib: Known for its CNS penetration and activity against ROS1 mutations.

This compound stands out for its improved safety profile and potential for longer durability of response .

Properties

CAS No.

2739829-00-4

Molecular Formula

C22H22FN7O

Molecular Weight

419.5 g/mol

IUPAC Name

(19R)-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,9,10,11,23-hexazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine

InChI

InChI=1S/C22H22FN7O/c1-4-30-21-13(11-26-30)7-18-20(28-29(3)27-18)16-6-5-15(23)9-17(16)12(2)31-19-8-14(21)10-25-22(19)24/h5-6,8-12H,4,7H2,1-3H3,(H2,24,25)/t12-/m1/s1

InChI Key

DTWUUAFTYSMNQX-GFCCVEGCSA-N

Isomeric SMILES

CCN1C2=C(CC3=NN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C=N1

Canonical SMILES

CCN1C2=C(CC3=NN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C=N1

Origin of Product

United States

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